![molecular formula C18H17ClN2O3 B7519599 (3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7519599.png)
(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CHPMP and is a piperazine derivative. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to possess potent antioxidant and antimicrobial properties. Furthermore, it has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone is not fully understood. However, it has been proposed that it exerts its pharmacological effects by inhibiting the cyclooxygenase enzyme and reducing the production of pro-inflammatory cytokines. It has also been suggested that it acts by scavenging free radicals and reducing oxidative stress.
Biochemical and physiological effects:
(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone has been shown to possess significant biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes. Furthermore, it has been found to reduce the levels of serum glucose, cholesterol, and triglycerides.
Advantages and Limitations for Lab Experiments
One of the major advantages of (3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone for lab experiments is its stability and ease of synthesis. It can be synthesized using simple and readily available reagents and does not require any specialized equipment. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to elucidate its mode of action.
Future Directions
There are several future directions for research on (3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone. One area of interest is its potential use as a drug delivery system. It has been shown to form stable complexes with various drugs, which could enhance their bioavailability and efficacy. Another area of interest is its potential use in the treatment of various inflammatory diseases such as arthritis and asthma. It has been shown to possess significant anti-inflammatory effects, and further studies could explore its potential as a therapeutic agent. Additionally, its antioxidant and antimicrobial properties could be explored for potential applications in the food and cosmetic industries.
Synthesis Methods
The synthesis of (3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone has been reported by various researchers using different methods. One of the most commonly used methods involves the reaction of 4-(2-hydroxybenzoyl)piperazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yields. Other methods involve the use of different reagents and solvents, but the overall process remains the same.
properties
IUPAC Name |
(3-chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-5-3-4-13(12-14)17(23)20-8-10-21(11-9-20)18(24)15-6-1-2-7-16(15)22/h1-7,12,22H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAMWVKVIVVJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

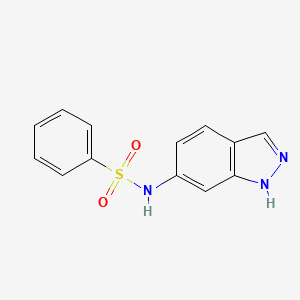
![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-methoxyethoxy)benzenesulfonamide](/img/structure/B7519520.png)
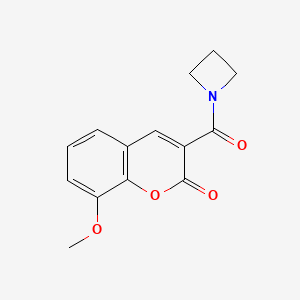

![1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)
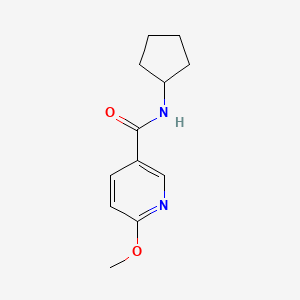
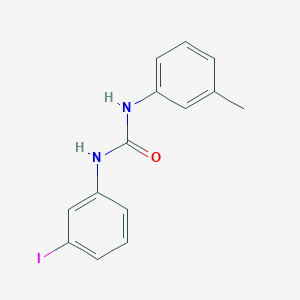
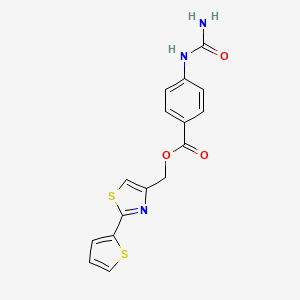
![[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone](/img/structure/B7519585.png)

![3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid](/img/structure/B7519602.png)
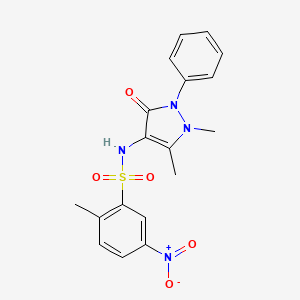
![(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7519605.png)
![2-methylbutyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7519606.png)